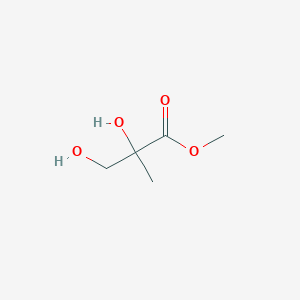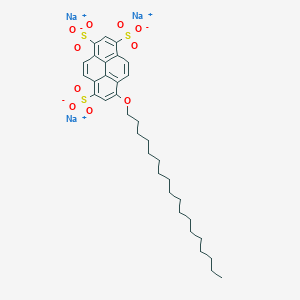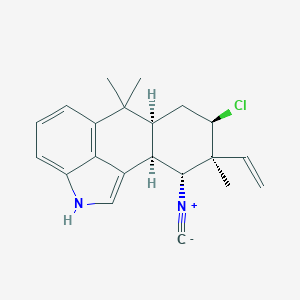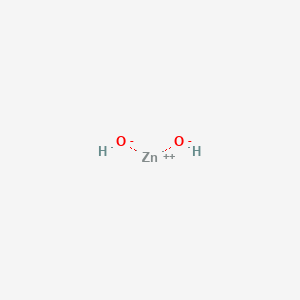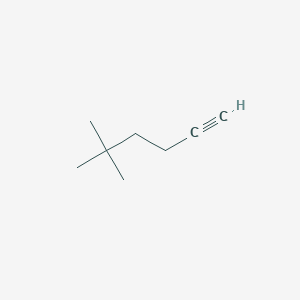
5,5-Dimethylhex-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyne, 5,5-dimethyl- is an organic compound with the molecular formula C₈H₁₄ . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where a triple bond is located between the first and second carbon atoms, and two methyl groups are attached to the fifth carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyne, 5,5-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 5,5-dimethyl-1-pentyne and an appropriate alkyl halide under basic conditions can yield 1-Hexyne, 5,5-dimethyl-.
Industrial Production Methods: Industrial production of 1-Hexyne, 5,5-dimethyl- typically involves the use of catalytic processes. These processes often employ catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyne, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Hexyne, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Hexyne, 5,5-dimethyl- exerts its effects depends on the specific reaction it undergoes. For example, in catalytic hydrogenation, the compound interacts with the catalyst’s active sites, facilitating the addition of hydrogen atoms to the triple bond. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used .
Comparison with Similar Compounds
1-Hexyne: A simpler alkyne with a single triple bond and no additional methyl groups.
5,5-Dimethyl-1-hexene: An alkene with a double bond and two methyl groups at the fifth carbon.
3,5-Dimethyl-1-hexyn-3-ol: An alkyne with a hydroxyl group at the third carbon and two methyl groups at the fifth carbon.
Uniqueness: 1-Hexyne, 5,5-dimethyl- is unique due to its specific structure, which includes a triple bond and two methyl groups at the fifth carbon. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
CAS No. |
108490-21-7 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.2 g/mol |
IUPAC Name |
5,5-dimethylhex-1-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h1H,6-7H2,2-4H3 |
InChI Key |
POTVXOWIFWCTAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC#C |
Canonical SMILES |
CC(C)(C)CCC#C |
Synonyms |
1-Hexyne, 5,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


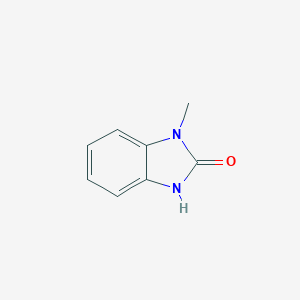
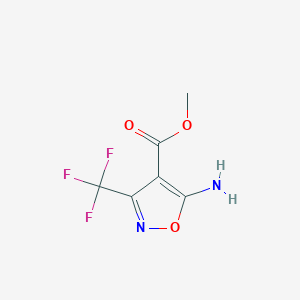
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
![N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide](/img/structure/B9987.png)
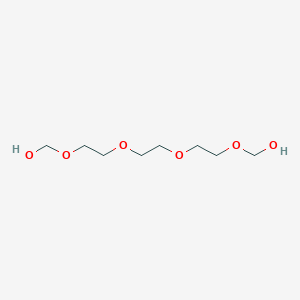
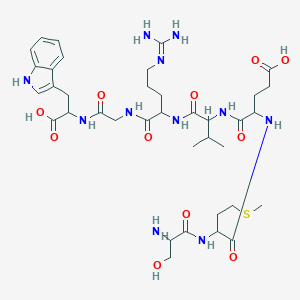
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)

